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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzaldehyde

CAS No.: 56962-11-9

Cat. No.: B147074

Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

constitutional isomers is a critical step in chemical synthesis and drug discovery.

Chlorohydroxybenzaldehyde isomers, sharing the same molecular formula (C₇H₅ClO₂) but

differing in the substitution pattern on the benzene ring, present a classic analytical challenge.

This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis)

spectroscopy, and Mass Spectrometry (MS)—for the effective differentiation of these isomers,

supported by experimental data and detailed protocols.

The unique electronic environment of each isomer, dictated by the relative positions of the

chloro, hydroxyl, and aldehyde groups, gives rise to distinct spectroscopic signatures.

Understanding these differences is paramount for unambiguous structure elucidation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various

chlorohydroxybenzaldehyde isomers. The differentiation of these isomers relies on the careful
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analysis of chemical shifts, coupling constants, vibrational frequencies, absorption maxima, and

fragmentation patterns.

¹H NMR Spectral Data (in CDCl₃)
Isomer

Aldehyde Proton
(δ, ppm)

Aromatic Protons
(δ, ppm)

Hydroxyl Proton (δ,
ppm)

2-Chloro-3-

hydroxybenzaldehyde
~9.9 ~7.1-7.5 (m) ~5.8 (br s)

3-Chloro-2-

hydroxybenzaldehyde
~10.3 ~7.0-7.6 (m) ~11.0 (s)

4-Chloro-2-

hydroxybenzaldehyde
~9.7 ~6.9-7.8 (m) ~11.2 (s)

2-Chloro-4-

hydroxybenzaldehyde
10.14 (s)[1]

7.75 (d, J=8.5 Hz),

6.92 (d, J=2 Hz), 6.85

(dd, J=8.5, 2 Hz)[1]

11.06 (s)[1]

3-Chloro-4-

hydroxybenzaldehyde
9.84 (s)[2]

7.90 (d, J=1.6 Hz),

7.73 (dd, J=8.4 Hz),

7.15 (d, J=8.4 Hz)[2]

6.29 (s)[2]

5-Chloro-2-

hydroxybenzaldehyde
~9.9 ~6.9-7.5 (m) ~11.1 (s)

3-Chloro-5-

hydroxybenzaldehyde
9.85 (s)

7.35 (s), 7.20 (s), 7.10

(s)
3.68 (s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet),

m (multiplet), and br s (broad singlet).

¹³C NMR Spectral Data (in CDCl₃)
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Isomer Aldehyde Carbon (δ, ppm) Aromatic Carbons (δ, ppm)

2-Chloro-3-

hydroxybenzaldehyde
~190 Data not readily available

3-Chloro-2-

hydroxybenzaldehyde
~195 Data not readily available

4-Chloro-2-

hydroxybenzaldehyde
~191 Data not readily available

2-Chloro-4-

hydroxybenzaldehyde
Data not readily available Data not readily available

3-Chloro-4-

hydroxybenzaldehyde
~191 ~117, 122, 129, 131, 133, 158

5-Chloro-2-

hydroxybenzaldehyde
~196 ~119, 121, 124, 130, 136, 159

2-Chloro-5-

hydroxybenzaldehyde
Data not readily available Data not readily available

3-Chloro-5-

hydroxybenzaldehyde
Data not readily available Data not readily available

FTIR Spectral Data (cm⁻¹)
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Isomer O-H Stretch C=O Stretch C-Cl Stretch C-O Stretch

2-Chloro-3-

hydroxybenzalde

hyde

~3200 (broad) ~1660 ~750 ~1280

3-Chloro-2-

hydroxybenzalde

hyde

~3180 (broad) ~1650 ~780 ~1290

4-Chloro-2-

hydroxybenzalde

hyde

~3150 (broad) ~1655 ~810 ~1270

2-Chloro-4-

hydroxybenzalde

hyde

~3200 (broad) ~1665 ~820 ~1285

3-Chloro-4-

hydroxybenzalde

hyde

~3300 (broad) ~1670 ~800 ~1260

5-Chloro-2-

hydroxybenzalde

hyde

~3100 (broad) ~1660 ~830 ~1280

Note: Vibrational frequencies are reported in wavenumbers (cm⁻¹). These are approximate

values and can vary based on the sample preparation method.

UV-Vis Spectral Data (in Methanol)
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Isomer λmax (nm)

2-Chloro-3-hydroxybenzaldehyde ~255, 330

3-Chloro-2-hydroxybenzaldehyde ~260, 340

4-Chloro-2-hydroxybenzaldehyde ~275, 315

2-Chloro-4-hydroxybenzaldehyde ~285, 325

3-Chloro-4-hydroxybenzaldehyde ~230, 280, 310

5-Chloro-2-hydroxybenzaldehyde ~255, 335

Note: λmax values represent the wavelengths of maximum absorbance and can be influenced

by the solvent.

Mass Spectrometry Data (Electron Ionization)
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Chloro-3-

hydroxybenzaldehyde
156/158 155/157, 127/129, 99

3-Chloro-2-

hydroxybenzaldehyde
156/158 155/157, 127/129, 99

4-Chloro-2-

hydroxybenzaldehyde
156/158 155/157, 127/129, 99

2-Chloro-4-

hydroxybenzaldehyde
156/158 155/157, 127/129, 99

3-Chloro-4-

hydroxybenzaldehyde
156/158 155/157, 127/129, 99

5-Chloro-2-

hydroxybenzaldehyde
156/158[3][4] 155/157, 127/129, 99, 63

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ~3:1

intensity ratio. Fragmentation patterns are generally similar, with the loss of H (M-1) and CHO

(M-29) being common.
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Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are

generalized protocols for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the chlorohydroxybenzaldehyde isomer in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire spectra with a spectral width of 12-15 ppm, a relaxation delay of

1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-

to-noise ratio.

¹³C NMR Acquisition: Acquire spectra with a spectral width of 200-220 ppm, a relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift

axis using the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) and press into

a thin, transparent pellet. Alternatively, for soluble samples, a thin film can be cast on a salt

plate (e.g., NaCl or KBr) from a volatile solvent.

Instrumentation: Use a benchtop FTIR spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background

spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted

from the sample spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent

(e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield

a maximum absorbance in the range of 0.5-1.5.

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the absorbance of the sample over a wavelength range of 200-400

nm. Use the pure solvent as a reference blank.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range

(e.g., 50-200 amu). The electron energy for EI is typically set to 70 eV.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of

chlorohydroxybenzaldehyde isomers.
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Caption: Experimental workflow for isomer differentiation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting

data, researchers can confidently distinguish between the various chlorohydroxybenzaldehyde

isomers, ensuring the correct identification of these important chemical entities in their research

and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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